molecular formula C24H32N2O4 B12735468 Heptacridine fumarate CAS No. 114076-85-6

Heptacridine fumarate

Cat. No.: B12735468
CAS No.: 114076-85-6
M. Wt: 412.5 g/mol
InChI Key: CRUDIYCJIZUAPW-WLHGVMLRSA-N
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Description

Heptacridine fumarate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. It is a derivative of acridine, a heterocyclic organic compound, and is combined with fumaric acid to form the fumarate salt. This compound is known for its stability and bioactive properties, making it a subject of study in medicinal chemistry, biology, and industrial applications.

Properties

CAS No.

114076-85-6

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C20H28N2.C4H4O4/c1-2-3-4-5-10-15-21-20-16-11-6-8-13-18(16)22-19-14-9-7-12-17(19)20;5-3(6)1-2-4(7)8/h6,8,11,13H,2-5,7,9-10,12,14-15H2,1H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CRUDIYCJIZUAPW-WLHGVMLRSA-N

Isomeric SMILES

CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptacridine fumarate typically involves the reaction of heptacridine with fumaric acid under controlled conditions. The process begins with the preparation of heptacridine through a series of organic reactions, including cyclization and functional group modifications. The final step involves the formation of the fumarate salt by reacting heptacridine with fumaric acid in a suitable solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Heptacridine fumarate undergoes various chemical reactions, including:

    Oxidation: Heptacridine can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert heptacridine to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine quinones, while reduction can produce dihydroacridines. Substitution reactions result in a variety of functionalized acridine derivatives.

Scientific Research Applications

Heptacridine fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.

    Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of heptacridine fumarate involves its interaction with biological molecules, particularly nucleic acids and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Heptacridine fumarate can be compared with other acridine derivatives and fumarate salts:

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.

    Quinacrine: Another acridine derivative with antimalarial and anticancer properties.

    Dimethyl Fumarate: A fumarate salt used in the treatment of multiple sclerosis and psoriasis.

Uniqueness: this compound stands out due to its specific combination of acridine and fumaric acid, which imparts unique chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Biological Activity

Heptacridine fumarate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. Its biological activity is primarily attributed to its interactions with various biological systems, which may lead to therapeutic applications in treating several conditions, including cancer and inflammation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of acridine derivatives. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 456.0 g/mol. The compound features a complex arrangement of nitrogen and oxygen atoms, contributing to its reactivity and biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Interaction : this compound is believed to interact with specific enzymes or receptors, modulating their activity. This interaction could be crucial for its pharmacological effects.
  • Antimicrobial Activity : Similar compounds in the fumarate family have shown significant antimicrobial properties. For instance, fumarate has been documented to inhibit the GAD system in bacteria like Listeria monocytogenes, indicating that this compound may also possess antimicrobial capabilities .
  • Antioxidant Effects : Fumarate derivatives have been associated with the activation of the Nrf2 antioxidant pathway, which plays a critical role in cellular protection against oxidative stress .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

CompoundStructure TypeBiological ActivityUnique Features
This compoundAcridine derivativePotential anti-cancer and anti-inflammatory effectsUnique fumarate moiety
Dimethyl fumarateFumarate derivativeCytoprotective, antioxidantActivates Nrf2 pathway
9-AminoacridineAcridine derivativeAntiviral and antibacterialAmino group enhances reactivity

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Heptacridine fumarate, and how can purity be validated methodologically?

  • Answer : Synthesis protocols typically involve condensation reactions between acridine derivatives and fumaric acid under controlled pH and temperature. Purity validation requires orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column, mobile phase (e.g., acetonitrile:water, 70:30), and UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, comparing peaks to reference spectra (e.g., δ 7.8–8.5 ppm for acridine protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 358.37) .
  • Table :
TechniqueParameterTarget Specification
HPLCPurity≥98%
NMRPeak Match±0.1 ppm deviation
MSMass Accuracy≤2 ppm error

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Answer : A multi-technique approach ensures robust characterization:

  • X-ray Diffraction (XRD) : Resolve crystal structure and salt formation (e.g., fumarate counterion interactions) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxylate (C=O stretch at ~1700 cm⁻¹) and aromatic (C=C at ~1600 cm⁻¹) groups .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C) .
    • Methodological Note : Cross-validate results using at least two techniques to minimize instrumental bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Answer : Contradictions often arise from variability in experimental design:

  • Key Variables to Standardize :
  • Dosage Form: Compare data from identical formulations (e.g., free base vs. salt).
  • Animal Models: Control for species-specific metabolic pathways (e.g., cytochrome P450 activity).
  • Analytical Sensitivity: Use ultra-sensitive LC-MS/MS for low-concentration plasma samples .
  • Statistical Approaches : Apply meta-analysis to harmonize disparate datasets, weighting studies by sample size and methodological rigor .

Q. What strategies optimize this compound’s bioactivity in in vitro assays while minimizing cytotoxicity?

  • Answer :

  • Dose-Response Optimization : Conduct MTT assays across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify the therapeutic window .
  • Structure-Activity Relationship (SAR) Studies : Modify acridine substituents (e.g., electron-withdrawing groups at position 9) to enhance DNA intercalation without increasing off-target effects .
  • Table :
ModificationIC₅₀ (Cancer Cells)Selectivity Index (Normal vs. Cancer)
Unmodified5 µM2:1
Nitro-group0.8 µM5:1

Q. How should researchers design experiments to investigate this compound’s mechanism of action in multidrug-resistant cancers?

  • Answer :

  • Hypothesis-Driven Workflow :

Gene Expression Profiling : Use RNA-seq to identify dysregulated pathways (e.g., ABC transporter upregulation) .

Competitive Inhibition Assays : Test Heptacridine’s ability to reverse drug efflux (e.g., calcein-AM assay with P-gp inhibitors) .

Molecular Dynamics Simulations : Model interactions with DNA topoisomerase II to predict binding affinity .

  • Validation : Replicate findings in ex vivo patient-derived tumor models to ensure translational relevance .

Methodological Guidelines

  • Data Integrity : Maintain raw datasets (e.g., chromatograms, spectra) in repositories like Figshare for independent verification .
  • Reproducibility : Follow the "ARRIVE guidelines" for preclinical studies, detailing animal husbandry, randomization, and blinding .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review board protocols for human-derived samples .

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